molecular formula C19H19N3O3S2 B11166201 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B11166201
M. Wt: 401.5 g/mol
InChI Key: QIVNFAYPUUJIPU-UHFFFAOYSA-N
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Description

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a phenylpropyl group and a phenylsulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base. The resulting intermediate is then subjected to further reactions to introduce the phenylpropyl and phenylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The specific molecular targets and pathways involved depend on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Acetamido-5-sulfamoyl-1,3,4-thiadiazole

Uniqueness

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide stands out due to its unique combination of phenylpropyl and phenylsulfonyl groups This structural feature imparts specific chemical and biological properties that differentiate it from other thiadiazole derivatives

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-14(15-8-4-2-5-9-15)12-18-21-22-19(26-18)20-17(23)13-27(24,25)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22,23)

InChI Key

QIVNFAYPUUJIPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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